molecular formula C18H34O3 B1254622 (8E,10S)-10-Hydroxy-8-octadecenoic acid CAS No. 263023-34-3

(8E,10S)-10-Hydroxy-8-octadecenoic acid

Cat. No. B1254622
CAS RN: 263023-34-3
M. Wt: 298.5 g/mol
InChI Key: RXBFKZNLXJKTLQ-VMEIHUARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8E,10S)-10-Hydroxy-8-octadecenoic acid, also known as 10-HETE, is a naturally occurring hydroxy fatty acid that is produced by human cells. It is an important lipid mediator of inflammation and is involved in a variety of physiological processes, including cell proliferation and differentiation, angiogenesis, and immune regulation. 10-HETE is also known to be involved in various pathological conditions, such as cancer, cardiovascular disease, and asthma.

Scientific Research Applications

Biotransformation and Production

  • Biotransformation of Oleic Acid : (8E,10S)-10-Hydroxy-8-octadecenoic acid is produced through the biotransformation of oleic acid. Pseudomonas sp. 42A2 has been used to convert oleic acid into this compound, demonstrating effective biotransformation in immobilized systems (Culleré et al., 2001).
  • Production by Pseudomonas aeruginosa : A microbial isolate, Pseudomonas aeruginosa, has been found to produce (8E,10S)-10-Hydroxy-8-octadecenoic acid from oleic acid, highlighting its capability in microbial production processes (Kim, Gardner & Hou, 2000).

Chemical Identification and Analysis

  • Separation and Identification Techniques : Techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and gas chromatography-mass spectrometry (GC-MS) have been used for the separation and identification of 10-hydroxy-12-octadecenoic acid in human adipocere (Takatori, Terazawa, Nakano & Matsumiya, 1983).

Biological and Industrial Potential

  • Antifungal and Antibacterial Activities : Compounds like 7,10-dihydroxy-8(E)-octadecenoic acid have been identified to possess antimicrobial activity against pathogenic fungal strains and plant pathogenic bacteria, demonstrating the potential biological applications of these compounds (Martin-Arjol et al., 2010; Sohn, Bae, Hou & Kim, 2013).
  • Enzyme Inhibitory Activities : 10-Hydroxy-8(E)-octadecenoic acid has shown strong anti-alpha-glucosidase activity, which could be beneficial for developing medicinal preparations or functional food for diabetes and related symptoms (Paul, Hou & Kang, 2010).

Synthesis and Chemical Characterization

  • Stereoselective Synthesis : Studies have described the stereoselective synthesis of unsaturated C-18 hydroxy fatty acids, including 10-hydroxy-8E-octadecenoic acid, highlighting the chemical processes involved in synthesizing these compounds (Rao, Reddy, Purandare & Varaprasad, 1987).

Role in Bioconversion Processes

  • Conversion of Linoleic Acid : 10-Hydroxy-cis-12-octadecenic acid plays a role in transforming linoleic acid into conjugated linoleic acid by bifidobacteria, emphasizing its significance in metabolic pathways (Gao et al., 2019).

properties

IUPAC Name

(E,10S)-10-hydroxyoctadec-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBFKZNLXJKTLQ-VMEIHUARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8E,10S)-10-Hydroxy-8-octadecenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8E,10S)-10-Hydroxy-8-octadecenoic acid
Reactant of Route 2
(8E,10S)-10-Hydroxy-8-octadecenoic acid
Reactant of Route 3
(8E,10S)-10-Hydroxy-8-octadecenoic acid
Reactant of Route 4
(8E,10S)-10-Hydroxy-8-octadecenoic acid
Reactant of Route 5
(8E,10S)-10-Hydroxy-8-octadecenoic acid
Reactant of Route 6
(8E,10S)-10-Hydroxy-8-octadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.